Cas no 2738350-86-0 (5-Chloro-3-fluoro-2-pyridylzinc bromide)

5-Chloro-3-fluoro-2-pyridylzinc bromide 化学的及び物理的性質
名前と識別子
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- 5-Chloro-3-fluoro-2-pyridylzinc bromide
- 2738350-86-0
-
- インチ: 1S/C5H2ClFN.BrH.Zn/c6-4-1-5(7)3-8-2-4;;/h1-2H;1H;/q-1;;+2/p-1
- InChIKey: JMLRNRFNWODCRS-UHFFFAOYSA-M
- ほほえんだ: Br[Zn+].ClC1=CN=[C-]C(=C1)F
計算された属性
- せいみつぶんしりょう: 272.83346g/mol
- どういたいしつりょう: 272.83346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 190
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.4Ų
5-Chloro-3-fluoro-2-pyridylzinc bromide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB584468-100 ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 100 ml |
€1958.20 | 2024-04-17 | ||
abcr | AB584468-50ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 50ml |
€1534.30 | 2025-03-19 | ||
abcr | AB584468-50 ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 50 ml |
€1535.90 | 2024-04-17 | ||
abcr | AB584468-100ml |
5-Chloro-3-fluoro-2-pyridylzinc bromide, 0.5 M in THF; . |
2738350-86-0 | 100ml |
€1955.40 | 2025-03-19 |
5-Chloro-3-fluoro-2-pyridylzinc bromide 関連文献
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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5. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
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9. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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10. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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5-Chloro-3-fluoro-2-pyridylzinc bromideに関する追加情報
Introduction to 5-Chloro-3-fluoro-2-pyridylzinc bromide (CAS No. 2738350-86-0)
5-Chloro-3-fluoro-2-pyridylzinc bromide (CAS No. 2738350-86-0) is a specialized organometallic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a pyridine core with chloro and fluoro substituents, is particularly valued for its role as a versatile intermediate in the synthesis of complex organic molecules. The presence of zinc in the structure enhances its reactivity, making it a valuable tool in cross-coupling reactions, which are pivotal in the development of novel therapeutic agents.
The pyridine ring in 5-Chloro-3-fluoro-2-pyridylzinc bromide serves as a nucleophilic center, facilitating various chemical transformations. The chloro and fluoro substituents introduce electronic and steric effects that can be precisely tuned to influence reaction outcomes. This balance of functional groups makes the compound an excellent candidate for designing molecules with specific biological activities. Recent studies have highlighted its utility in the synthesis of small-molecule inhibitors targeting various disease pathways, including cancer and inflammatory disorders.
In the realm of pharmaceutical research, organometallic compounds like 5-Chloro-3-fluoro-2-pyridylzinc bromide have emerged as critical reagents for constructing heterocyclic scaffolds. These scaffolds are often found in biologically active compounds, and their synthesis requires efficient and scalable methodologies. The zinc-bromide complexation in this compound enhances its solubility and stability under ambient conditions, which is advantageous for both laboratory-scale reactions and industrial applications.
One of the most compelling aspects of 5-Chloro-3-fluoro-2-pyridylzinc bromide is its role in palladium-catalyzed cross-coupling reactions. These reactions are fundamental to modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds that are essential for constructing complex molecular architectures. The compound’s ability to act as a ligand precursor has been leveraged in the development of novel catalytic systems that improve reaction efficiency and selectivity. For instance, it has been employed in Suzuki-Miyaura and Heck couplings, where it facilitates the formation of biaryl and alkenyl motifs, respectively.
The fluoro substituent in 5-Chloro-3-fluoro-2-pyridylzinc bromide adds an additional layer of complexity to its reactivity. Fluorinated compounds are known for their unique physicochemical properties, such as increased metabolic stability and lipophilicity, which can enhance drug bioavailability. Recent advances in fluorine chemistry have demonstrated that incorporating fluorine atoms into drug candidates can significantly improve their pharmacokinetic profiles. The use of 5-Chloro-3-fluoro-2-pyridylzinc bromide as a building block has enabled the synthesis of novel fluorinated heterocycles that exhibit promising biological activities.
Moreover, the chloro group in this compound serves as a handle for further functionalization through nucleophilic substitution reactions. This allows chemists to introduce diverse substituents at specific positions on the pyridine ring, tailoring the molecular structure to achieve desired biological effects. Such modularity is particularly valuable in drug discovery pipelines, where rapid iteration and optimization are essential.
Recent research has also explored the applications of 5-Chloro-3-fluoro-2-pyridylzinc bromide in materials science. Its organometallic nature makes it a candidate for synthesizing advanced materials with tailored electronic properties. For example, it has been investigated as a precursor for metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), which are porous materials with potential applications in gas storage, separation technologies, and catalysis.
The synthesis of 5-Chloro-3-fluoro-2-pyridylzinc bromide typically involves the reaction of 5-chloro-3-fluoropyridine with zinc bromide under controlled conditions. This process highlights the importance of using high-purity reagents and optimized reaction parameters to ensure high yields and minimal side products. The resulting compound is often isolated via precipitation or crystallization techniques, yielding crystals suitable for further chemical transformations.
In conclusion, 5-Chloro-3-fluoro-2-pyridylzinc bromide (CAS No. 2738350-86-0) is a multifaceted compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features enable it to participate in diverse chemical reactions, making it an indispensable tool for synthetic chemists. As research continues to uncover new methodologies and applications for organometallic compounds, 5-Chloro-3-fluoro-2-pyridylzinc bromide is poised to remain at the forefront of innovation in these fields.
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